molecular formula C10H9NO2 B1592041 6-methoxy-2H-isoquinolin-3-one CAS No. 51463-14-0

6-methoxy-2H-isoquinolin-3-one

Cat. No.: B1592041
CAS No.: 51463-14-0
M. Wt: 175.18 g/mol
InChI Key: PSWRCWZNJABOKJ-UHFFFAOYSA-N
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Description

6-Methoxy-2H-isoquinolin-3-one is a heterocyclic compound with the molecular formula C10H9NO2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a methoxy group at the 6th position and a lactam ring structure, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2H-isoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz–Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization . Another approach is the Bischler–Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride or other dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2H-isoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-methoxy-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2H-isoquinolin-3-one is unique due to its specific substitution pattern and lactam ring structure, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design .

Properties

IUPAC Name

6-methoxy-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWRCWZNJABOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615760
Record name 6-Methoxyisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51463-14-0
Record name 6-Methoxyisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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